
BTSA1
准备方法
合成路线和反应条件
BTSA1的合成涉及一个多步骤过程,从制备噻唑和吡唑中间体开始。关键步骤包括:
噻唑中间体的形成: 噻唑环通过涉及硫代酰胺和α-卤代酮的环化反应合成。
吡唑中间体的形成: 吡唑环由肼与β-二酮反应形成。
工业生产方法
This compound的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及:
反应条件优化: 通过优化温度、溶剂和反应时间,确保高产率和纯度。
化学反应分析
反应类型
BTSA1主要经历:
氧化: this compound可以在特定条件下被氧化,导致形成各种氧化衍生物。
还原: 还原反应可以将this compound转化为其还原形式,这些形式可能具有不同的生物活性。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物包括this compound的各种氧化、还原和取代衍生物,每种衍生物都可能具有不同的生物活性 .
科学研究应用
BTSA1 is a compound that has shown promise in triggering apoptosis (self-destruction) in cancer cells, particularly in acute myeloid leukemia (AML), while sparing healthy cells . Research suggests that this compound could potentially be combined with other treatments to kill cancer cells more effectively and with fewer adverse effects compared to standard chemotherapies .
Scientific Research Applications
Mechanism of Action
this compound functions by directly activating BAX, a pro-apoptotic protein. Once activated, BAX undergoes conformational changes, transforming from an inactive, cytosolic monomer into a mitochondrial oligomer, leading to mitochondrial permeabilization and ultimately apoptosis .
- Selective Targeting: this compound selectively promotes apoptosis in leukemia cell lines and patient samples, without harming healthy cells . AML cells have higher BAX levels compared to normal blood cells, meaning that even low doses of this compound can trigger sufficient BAX activation to cause apoptosis in cancer cells while sparing healthy cells .
- Overcoming Apoptosis Resistance: this compound can overcome apoptosis resistance in treatment-resistant cancers .
Preclinical Studies
- In vitro studies: this compound induced rapid and extensive apoptosis in various human AML cell lines . It also induced apoptosis in AML cells from patient blood samples without affecting healthy blood-forming stem cells .
- In vivo studies: In animal models of AML (mice grafted with human AML cells), this compound treatment significantly extended survival compared to control groups. 43% of this compound-treated AML mice were alive after 60 days with no signs of AML, and the mice showed no evidence of toxicity .
- Dose-dependent activation: Studies show that this compound induces dose-dependent BAX membrane translocation and BAX-mediated membrane permeabilization . It also induces dose-dependent caspase-3/7 activation in AML cell lines .
Potential Therapeutic Applications
- Acute Myeloid Leukemia (AML): this compound has demonstrated significant effectiveness against AML cells, making it a potential therapeutic agent for this type of cancer .
- Other Cancers: Researchers plan to investigate whether this compound shows similar effectiveness in animal models of other types of cancer .
- Pulmonary Fibrosis: this compound may be a novel senolytic drug for pulmonary fibrosis .
Data from Studies
作用机制
BTSA1通过直接与BAX的N端激活位点结合来发挥其作用。这种结合诱导BAX的构象变化,导致其激活。活化的BAX然后易位到线粒体膜,在那里它促进线粒体外膜透化(MOMP)。这导致细胞色素c的释放和胱天蛋白酶级联反应的激活,最终导致凋亡 .
相似化合物的比较
类似化合物
Venetoclax: 一种BCL-2抑制剂,间接促进BAX激活。
Navitoclax: 另一种具有类似凋亡效应的BCL-2家族抑制剂。
BTSA1的独特性
This compound独特之处在于它能够直接激活BAX,这与其他通过抑制抗凋亡蛋白间接起作用的化合物不同。这种直接激活导致对癌细胞的更有效和更具选择性的凋亡诱导,使this compound成为癌症治疗的有希望的候选药物 .
生物活性
BTSA1 (BAX Trigger Site Activator 1) is a small molecule designed to activate the pro-apoptotic protein BAX, which plays a crucial role in the apoptosis pathway. The compound has garnered attention for its potential therapeutic applications, particularly in overcoming apoptosis resistance in cancer cells, such as those found in acute myeloid leukemia (AML). This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various studies, and implications for cancer treatment.
This compound functions by binding to the N-terminal activation site of BAX, inducing conformational changes that promote its oligomerization at the mitochondrial outer membrane. This process leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of apoptogenic factors like cytochrome c into the cytosol, thereby triggering the apoptotic cascade.
Key Mechanistic Insights:
- Binding Affinity : this compound exhibits high affinity and specificity for BAX, facilitating its activation.
- Oligomerization : Upon binding, this compound promotes the transformation of inactive BAX monomers into active oligomers capable of permeabilizing mitochondrial membranes.
- Caspase Activation : this compound induces dose-dependent activation of caspases, particularly caspase-3 and caspase-7, confirming its role in apoptosis induction.
1. Acute Myeloid Leukemia (AML)
In a pivotal study, this compound was shown to effectively induce apoptosis in AML cell lines and patient samples while sparing healthy cells. The compound significantly suppressed AML xenografts in mice, enhancing survival without evident toxicity. The study reported that:
- IC50 Values : this compound demonstrated IC50 values ranging from 1–4 μM for AML cells.
- Cell Viability : A substantial loss of viability was observed within 6 hours post-treatment, correlating with rapid BAX activation and cytochrome c release .
2. Solid Tumors
Further research indicated that while this compound exhibited potent activity against hematological malignancies, its efficacy varied across solid tumor types. For instance:
- Cytotoxicity Profile : In a panel of 46 human tumor cell lines (including non-small cell lung cancer and breast cancer), this compound showed lower cytotoxicity compared to leukemia cell lines, with mean IC50 values exceeding 10 μM for most solid tumors .
Summary of Findings
Study Focus | Cell Type | IC50 Range | Observations |
---|---|---|---|
AML | Leukemia Cell Lines | 1–4 μM | Significant apoptosis induction |
Solid Tumors | Various Tumor Lines | >10 μM | Reduced efficacy compared to leukemia |
Safety and Toxicity Profile
This compound has been reported to have a favorable safety profile in preclinical models. In studies involving repeated dosing:
属性
IUPAC Name |
5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6OS2/c28-19-18(24-25-20-22-11-12-29-20)17(15-9-5-2-6-10-15)26-27(19)21-23-16(13-30-21)14-7-3-1-4-8-14/h1-13,26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCXGFSYFTJIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=NC=CS5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。